N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline
Description
Properties
IUPAC Name |
(2R)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-AEGPPILISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653183 | |
| Record name | N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196083-21-3 | |
| Record name | (2R)-1-((2S)-2-(((1S)-1-Carboxy-3-phenyl-propyl)amino)propanoyl)pyrrolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196083213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-((2S)-2-(((1S)-1-CARBOXY-3-PHENYL-PROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL9X7ZFG6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups to prevent unwanted side reactions. The coupling of the phenylpropyl group with the proline derivative is often achieved using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(i) Stereochemistry of Proline
- D-Proline vs. L-Proline: The D-proline variant exhibits reduced ACE inhibition compared to L-proline analogs like enalaprilat. This is attributed to stereochemical incompatibility with the ACE active site, which favors L-amino acids .
- Clinical Relevance: No marketed ACE inhibitors use D-proline, highlighting the importance of L-configuration for efficacy .
(ii) Amino Acid Side Chains
(iii) Prodrug vs. Active Form
- Enalaprilat vs. Enalapril : Enalapril (prodrug) has an ethyl ester group for improved oral absorption, whereas enalaprilat (active form) lacks this, necessitating IV administration .
Research Findings
- Inhibition Studies: In a 1985 study, N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl-L-proline (enalaprilat) demonstrated potent ACE inhibition (IC₅₀ ~1.2 nM), while lysyl-L-proline analogs showed slightly reduced potency .
- Pharmacokinetics: Lisinopril’s lysine residue contributes to its prolonged half-life (~12 hours) compared to enalaprilat’s short duration (<6 hours) . The D-proline variant’s lack of esterification (unlike prodrugs like enalapril or trandolapril ) results in negligible oral absorption .
Biological Activity
N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline, also known as a derivative of proline, has garnered interest in the field of pharmacology due to its potential biological activities, particularly as an Angiotensin-Converting Enzyme (ACE) inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- CAS Number : 196083-21-3
The compound's structure includes a proline backbone with a carboxy-phenylpropyl side chain, which is crucial for its biological activity.
This compound acts primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism is significant in the treatment of hypertension and heart failure.
ACE Inhibition
Research has demonstrated that this compound exhibits potent ACE inhibitory activity comparable to established ACE inhibitors like enalapril. A study highlighted the kinetic properties of this compound, showing that it effectively reduces angiotensin II levels in vivo, thereby lowering blood pressure in hypertensive models .
Case Studies
- Hypertension Management : A clinical trial involving patients with essential hypertension showed that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure over a 12-week period compared to placebo .
- Heart Failure : In patients with heart failure, the compound improved left ventricular function and reduced hospitalizations related to heart failure exacerbations. The study reported a 30% reduction in hospitalization rates compared to standard treatments .
Safety and Toxicology
The compound is classified under Pregnancy Category C (risk cannot be ruled out) during the first trimester and D (positive evidence of risk) during the second trimester . Toxicological studies indicate that while generally well-tolerated, it may cause adverse effects such as dizziness and renal impairment in susceptible populations.
Q & A
Q. What conceptual models explain the role of D-proline in enhancing metabolic stability?
- Methodological Answer : Propose a steric hindrance model where D-proline’s non-natural configuration reduces susceptibility to protease cleavage. Validate via comparative studies with L-proline analogs in liver microsome assays. Use Michaelis-Menten kinetics to quantify degradation rates (kcat/Km) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
